molecular formula C23H19Cl2N3O4 B2367481 N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide CAS No. 317833-26-4

N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide

Cat. No.: B2367481
CAS No.: 317833-26-4
M. Wt: 472.32
InChI Key: KYADENCPQLSVEX-KSFYIVLOSA-N
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Description

This compound features a complex polycyclic framework comprising a benzo-chromeno-isoxazole core substituted with a 2,4-dichlorobenzyloxyamino methylene group. The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the carboxamide group may facilitate solubility and protein interactions. Structural elucidation of such compounds typically relies on techniques like NMR spectroscopy and X-ray crystallography, often supported by computational tools such as SHELX for refinement .

Properties

IUPAC Name

(13S,17R)-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O4/c24-17-7-5-15(19(25)9-17)11-31-27-13-26-23(29)28-22-16(12-32-28)10-30-20-8-6-14-3-1-2-4-18(14)21(20)22/h1-9,13,16,22H,10-12H2,(H,26,27,29)/t16-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYADENCPQLSVEX-KSFYIVLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)NC=NOCC5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)N/C=N/OCC5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide is a complex organic compound with potential biological activities. This article presents a detailed overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Compound Overview

  • Common Name : this compound
  • CAS Number : 317833-26-4
  • Molecular Formula : C23H19Cl2N3O4
  • Molecular Weight : 472.3 g/mol

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl alcohol with various amines and isoxazole derivatives. The synthesis typically employs microwave-assisted methods to enhance yield and reduce reaction time. The structural characterization is confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds in this class. For instance:

  • Antibacterial Activity : Compounds derived from the same structural framework have shown significant activity against Gram-positive and Gram-negative bacteria. For example, derivatives with similar functional groups exhibited minimum inhibitory concentrations (MICs) as low as 0.24 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives demonstrated promising antifungal properties with MIC values indicating effective inhibition of fungal growth .

Anticancer Properties

Chromene derivatives have been studied for their anticancer activities. In vitro assays using human breast cancer cell lines (e.g., MCF-7) revealed that certain analogs exhibited moderate to high antiproliferative effects with IC50 values ranging from 14.2 to 19.1 μM . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several synthesized compounds similar to this compound. The results indicated that compounds containing the isoxazole moiety exhibited enhanced antibacterial activity compared to their non-isoxazole counterparts .

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of chromene-based compounds on various cancer cell lines. The study reported that certain derivatives led to significant reductions in cell viability and induced apoptosis at specific concentrations .

Summary of Findings

Activity TypeTested Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus<0.24 μg/mL
Escherichia coli<0.24 μg/mL
AntifungalVarious fungiVariable
AnticancerMCF-7 (breast cancer)14.2 - 19.1 μM

Scientific Research Applications

The compound N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide is a complex organic molecule that has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to this compound. Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by oxidative stress and inflammation, which this compound may mitigate.

  • Case Study 2 : In vitro studies showed that compounds containing the isoxazole moiety effectively reduced oxidative stress markers in neuronal cells. They were found to enhance cellular survival under neurotoxic conditions .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various models.

  • Case Study 3 : A publication in Phytotherapy Research reported that derivatives of this compound significantly reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory conditions .

Future Research Directions

Given the promising findings related to this compound's pharmacological properties, future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways involved in its action.
  • Formulation Development : To explore various delivery methods for enhanced bioavailability.

Chemical Reactions Analysis

Reactivity of the Dichlorobenzyloxyamino Group

The 2,4-dichlorobenzyloxyamino moiety exhibits nucleophilic susceptibility due to the electron-withdrawing Cl substituents. Observed reactions include:

  • Hydrolysis : Under acidic or basic conditions, the carboxamide group may undergo hydrolysis to form carboxylic acid derivatives .

  • Electrophilic substitution : The aromatic dichlorobenzyl group can participate in halogen-directed coupling reactions (e.g., Suzuki-Miyaura) .

Catalytic and Solvent Effects

  • Catalysts : Hypervalent iodine(III) species and CAN are critical for nitrile oxide generation and cycloaddition efficiency .

  • Solvents : Dichloromethane and acetonitrile optimize reaction rates due to their polarity and compatibility with oxidants .

Mechanistic Insight :
The reaction pathway involves ligand exchange between hypervalent iodine species and aldoxime, generating nitrile oxide intermediates that undergo intramolecular cycloaddition . p-Toluenesulfonic acid (p-TsOH) is essential for stabilizing reactive intermediates .

Limitations and Challenges

  • Steric hindrance from the dichlorobenzyl group may reduce reaction yields in bulkier derivatives .

  • Sensitivity to strong acids/bases necessitates careful pH control during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (CAS 28082-15-7): Shares the benzo-chromeno-isoxazole core but lacks the dichlorobenzyl and carboxamide groups, likely reducing target specificity .

DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide): Contains a dichlorobenzyl group and carboxamide but replaces the chromeno-isoxazole with a pyrrole-pyridine system, altering pharmacokinetic properties .

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: Feature halogenated aromatic and heterocyclic motifs but differ in core structure (1,3,5-oxadiazine vs. chromeno-isoxazole), impacting ring strain and electronic properties .

Table 1: Structural Comparison

Compound Core Structure Halogenation Functional Groups
Target Compound Benzo-chromeno-isoxazole 2,4-Dichlorobenzyl Carboxamide
1-Methyl-...isoxazole Benzo-chromeno-isoxazole None Methyl
DM-11 Pyrrole-pyridine 2,4-Dichlorobenzyl Carboxamide
6-(4-Chlorophenyl)-oxadiazin-2-amines 1,3,5-Oxadiazine 4-Chlorophenyl Trichloromethyl, Amine
Bioactivity and Mode of Action

Bioactivity profiling (e.g., NCI-60 screens) reveals that compounds with dichlorobenzyl groups often exhibit anticancer or antimicrobial activity due to DNA intercalation or enzyme inhibition. The target compound’s chromeno-isoxazole core may mimic kinase inhibitors, while DM-11’s pyrrole-pyridine system aligns with topoisomerase inhibitors . Hierarchical clustering of bioactivity profiles indicates that structural similarity correlates with shared mechanisms, such as kinase or protease inhibition .

Table 2: Bioactivity Profiles

Compound Predicted Targets Bioactivity Cluster
Target Compound Kinases, DNA topoisomerases Cluster A (Kinase inhibitors)
DM-11 Topoisomerases, Proteases Cluster B (DNA-targeting)
6-(4-Chlorophenyl)-oxadiazin-2-amines Cytochrome P450 enzymes Cluster C (Metabolic disruptors)
Computational and Analytical Comparisons
  • Molecular Networking: The target compound’s MS/MS fragmentation pattern would show high cosine similarity (~0.8–0.9) with DM-12 (a dichlorobenzyl-containing analogue), but lower scores (~0.4–0.6) with non-halogenated derivatives due to distinct fragmentation pathways .
  • Chemical Similarity Metrics : Tanimoto and Dice indices (using MACCS or Morgan fingerprints) highlight moderate similarity (0.5–0.7) between the target compound and DM-11, driven by shared dichlorobenzyl and carboxamide groups. Lower scores (0.3–0.4) are observed with 1,3,5-oxadiazine derivatives .
  • QSAR Models : The target compound’s AD (Applicability Domain) overlaps with kinase inhibitors in QSAR libraries, whereas DM-11 falls within protease inhibitor domains .

Preparation Methods

Synthesis of the Benzopyran-Isoxazole Core

The fused chromeno[4,3-c]isoxazole scaffold is synthesized through a 1,3-dipolar cycloaddition strategy. Starting from a substituted chromene derivative, the isoxazole ring is formed by reacting a nitrile oxide intermediate with an alkene moiety within the benzopyran system.

Procedure :

  • Chromene precursor preparation : 7-methoxy-2H-chromen-4-one is synthesized from ortho-hydroxy acetophenone via acid-catalyzed cyclization.
  • Nitrile oxide generation : Hydroxylamine reacts with a chloroacetylated chromene derivative under basic conditions to form the nitrile oxide.
  • Cycloaddition : The nitrile oxide undergoes a regioselective [3+2] cycloaddition with the chromene’s alkene group, yielding the fused isoxazole ring.

Key Reaction :
$$
\text{Chromene-alkene} + \text{R-C≡N-O}^- \rightarrow \text{Benzopyran-isoxazole core} \quad \text{}
$$

Formylation of the Carboxamide Nitrogen

The carboxamide group at position 1 of the isoxazole ring is formylated using the Vilsmeier-Haack reaction , introducing a reactive aldehyde moiety for subsequent functionalization.

Optimized Conditions :

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
  • Temperature : 0–5°C (exothermic control).
  • Yield : 72–85% after purification via silica gel chromatography.

Critical Note :
For 7-methoxy-substituted derivatives, a two-step modified Vilsmeier-Haack protocol is required to improve yield and purity, as direct formylation leads to side reactions.

Condensation with O-(2,4-Dichlorobenzyl)hydroxylamine

The formylated intermediate undergoes Schiff base formation with O-(2,4-dichlorobenzyl)hydroxylamine, yielding the final product.

Procedure :

  • Hydroxylamine preparation : O-(2,4-Dichlorobenzyl)hydroxylamine is synthesized by alkylating hydroxylamine hydrochloride with 2,4-dichlorobenzyl bromide under basic conditions.
  • Condensation : The formylated carboxamide reacts with the hydroxylamine derivative in anhydrous ethanol at reflux (78°C) for 6–8 hours.

Reaction Mechanism :
$$
\text{R-CHO} + \text{H}2\text{N-O-(2,4-Cl}2\text{Bn)} \rightarrow \text{R-CH=N-O-(2,4-Cl}2\text{Bn)} + \text{H}2\text{O} \quad \text{}
$$

Purification :
Crude product is recrystallized from ethanol/water (3:1) to achieve >95% purity.

Analytical Characterization

Spectroscopic Validation :

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), imine proton (δ 8.3 ppm), and dichlorobenzyl methylene (δ 4.7 ppm).
  • HRMS : [M+H]⁺ calculated for C₂₃H₁₉Cl₂N₃O₄: 472.32; observed: 472.31.

Purity Challenges :

  • Residual solvents (DMF, POCl₃) require rigorous washing.
  • Isomeric byproducts from cycloaddition necessitate chiral HPLC separation.

Data Tables

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 317833-26-4
Molecular Formula C₂₃H₁₉Cl₂N₃O₄
Molecular Weight 472.32 g/mol
Melting Point 218–220°C (dec.)
Solubility DMSO (>10 mg/mL)

Table 2: Reaction Conditions for Key Steps

Step Reagents/Conditions Yield
Cycloaddition Nitrile oxide, RT, 12 h 68%
Vilsmeier-Haack POCl₃/DMF, 0–5°C, 4 h 78%
Schiff Base Formation EtOH, reflux, 8 h 82%

Challenges and Optimizations

  • Regioselectivity in Cycloaddition :
    • Electron-withdrawing groups on the chromene direct nitrile oxide addition to the β-position.
  • Imine Stability :
    • Anhydrous conditions prevent hydrolysis during condensation.
  • Scalability :
    • Batch processing limits yields; flow chemistry approaches are under investigation.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions involving key intermediates such as substituted benzaldehydes and heterocyclic cores. A general method involves refluxing intermediates (e.g., 4-amino-triazole derivatives) with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and purification . Optimization requires adjusting parameters like solvent polarity (e.g., ethanol vs. DMF), acid catalyst concentration, and reaction time. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, amide bonds). Purity is assessed via HPLC with UV detection, while X-ray crystallography resolves stereochemistry in crystalline forms .

Q. How is the preliminary biological activity of this compound evaluated in academic settings?

Initial screening often uses in vitro cytotoxicity assays (e.g., MTT or resazurin-based tests) on cancer cell lines. For ecotoxicological relevance, Daphnia magna assays provide rapid, cost-effective data on compound toxicity. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., normal vs. cancer cells) prioritize compounds for further study .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking against target proteins (e.g., kinases) identifies binding modes, while molecular dynamics simulations assess stability. These methods guide structural modifications, such as optimizing halogen substitutions (2,4-dichlorobenzyl) for enhanced target affinity .

Q. What strategies resolve contradictions between in vitro and in vivo biological data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). Solutions include:

  • Structural analogs : Synthesize derivatives with improved logP values (e.g., replacing chlorine with fluorine) to enhance membrane permeability.
  • Prodrug approaches : Mask polar groups (e.g., amides) to improve absorption.
  • Metabolite tracking : Use LC-MS to identify active metabolites in plasma .

Q. How can reaction fundamentals inform scalable synthesis for this compound?

Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, such as cyclization or amide coupling. Reactor design (e.g., flow chemistry) improves heat/mass transfer for exothermic steps. Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing reliance on column chromatography .

Q. What role do substituents on the benzyl and isoxazole moieties play in structure-activity relationships (SAR)?

Systematic SAR studies involve synthesizing analogs with:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl ring to enhance electrophilic interactions.
  • Methyl/ethyl groups on the isoxazole to modulate steric hindrance. A representative SAR table:
Substituent (Benzyl)Isoxazole ModificationBioactivity (IC₅₀, μM)
2,4-diCl5-Me0.45
4-F5-Et1.20
Data adapted from structural analogs in

Methodological Notes

  • Contradictory Data Analysis : Cross-validate biological assays using orthogonal methods (e.g., ATP-based viability assays vs. caspase-3 activation) to confirm mechanisms .
  • Synthetic Challenges : Impurities in multi-step syntheses are minimized via gradient elution in preparative HPLC or recrystallization from toluene/hexane mixtures .

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